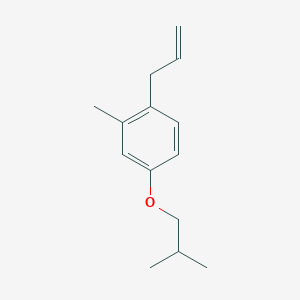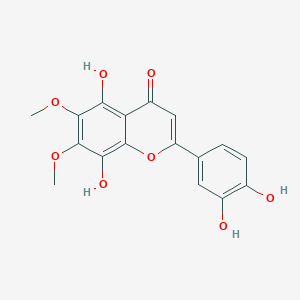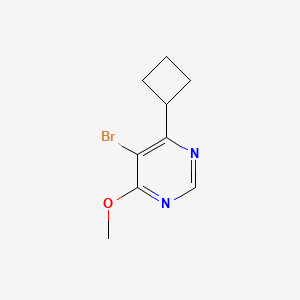
1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an isoindole core, which is often associated with biological activity.
Vorbereitungsmethoden
The synthesis of 1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine typically involves multistep organic synthesis. The process may start with the preparation of the isoindole core, followed by the introduction of the imino group and the propoxy side chain. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to achieve high yield and purity.
Analyse Chemischer Reaktionen
1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could be explored, particularly in the development of new pharmaceuticals.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism by which 1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine exerts its effects would depend on its interaction with molecular targets. This could involve binding to specific proteins or enzymes, thereby modulating their activity. The pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-imino-4-(3-(4-methoxybenzyloxy)propoxy)-1H-isoindol-3-amine include other isoindole derivatives and compounds with similar functional groups. What sets this compound apart is its unique combination of an imino group and a methoxybenzyloxypropoxy side chain, which may confer distinct biological or chemical properties.
Eigenschaften
Molekularformel |
C19H21N3O3 |
|---|---|
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
3-imino-7-[3-[(4-methoxyphenyl)methoxy]propoxy]isoindol-1-amine |
InChI |
InChI=1S/C19H21N3O3/c1-23-14-8-6-13(7-9-14)12-24-10-3-11-25-16-5-2-4-15-17(16)19(21)22-18(15)20/h2,4-9H,3,10-12H2,1H3,(H3,20,21,22) |
InChI-Schlüssel |
KYGLYRPKUUUREQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)COCCCOC2=CC=CC3=C2C(=NC3=N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2,4,6-Trimethyl-phenylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13906551.png)
![4-Methyl-1-[4-(piperidin-3-ylmethoxy)benzoyl]piperidine hydrochloride](/img/structure/B13906552.png)
![1,1'-(Butane-2,3-diyl)bis(1H-benzo[d][1,2,3]triazole)](/img/structure/B13906555.png)
![12-(3-nitrophenyl)-2-azapentacyclo[11.8.0.03,11.04,9.016,21]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaen-10-one](/img/structure/B13906559.png)





![(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol](/img/structure/B13906597.png)


![3-[[(1R,3R,4R,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13906612.png)

